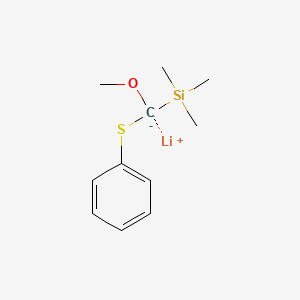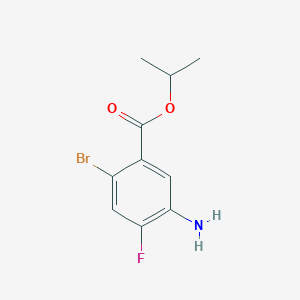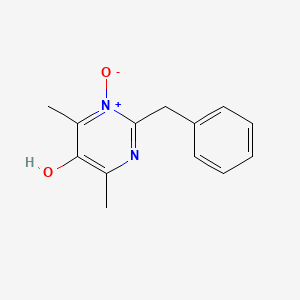
2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring substituted with benzyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol typically involves the condensation of appropriate benzyl and methyl-substituted precursors under controlled conditions. One common method involves the reaction of benzylamine with 4,6-dimethyl-2-oxo-1lambda~5~-pyrimidine-5-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction efficiency and yield while reducing reaction time and energy consumption. The choice of method depends on the desired scale of production and the specific requirements of the application.
化学反応の分析
Types of Reactions
2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrimidine derivatives, while reduction can produce amine-substituted compounds.
科学的研究の応用
2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved typically include signal transduction cascades or metabolic processes that are modulated by the compound’s presence.
類似化合物との比較
Similar Compounds
2-Benzyl-4,6-dimethylpyrimidine: Lacks the oxo group, which may affect its reactivity and binding properties.
4,6-Dimethyl-2-oxo-1lambda~5~-pyrimidin-5-ol: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.
2-Benzyl-4-methyl-1-oxo-1lambda~5~-pyrimidin-5-ol: Similar structure but with one less methyl group, potentially altering its chemical and biological properties.
Uniqueness
2-Benzyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol is unique due to the presence of both benzyl and methyl groups, which confer specific steric and electronic properties. These features can influence its reactivity, binding affinity, and overall behavior in chemical and biological systems.
特性
CAS番号 |
88070-41-1 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC名 |
2-benzyl-4,6-dimethyl-1-oxidopyrimidin-1-ium-5-ol |
InChI |
InChI=1S/C13H14N2O2/c1-9-13(16)10(2)15(17)12(14-9)8-11-6-4-3-5-7-11/h3-7,16H,8H2,1-2H3 |
InChIキー |
CBAVPPWDYUEJBW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=[N+](C(=N1)CC2=CC=CC=C2)[O-])C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
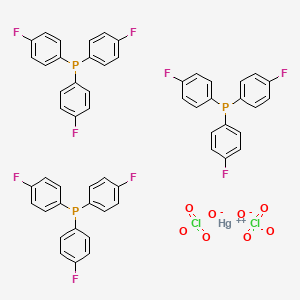
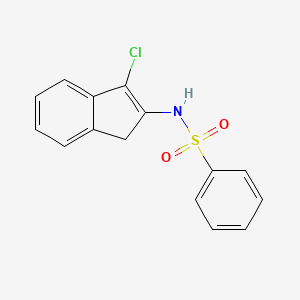
phosphanium bromide](/img/structure/B14397654.png)
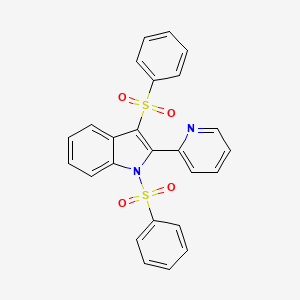
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine](/img/structure/B14397664.png)
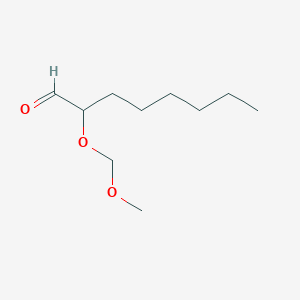

![N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide](/img/structure/B14397686.png)
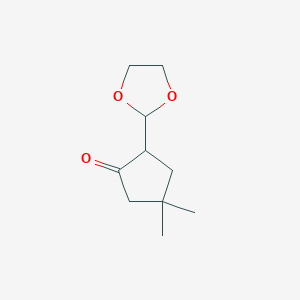
![7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14397695.png)
